molecular formula C9H15FN3O13P3 B3330135 2'-fluoro-2'-deoxycytidine-5'-triphosphate CAS No. 66840-03-7

2'-fluoro-2'-deoxycytidine-5'-triphosphate

Cat. No.: B3330135
CAS No.: 66840-03-7
M. Wt: 485.15 g/mol
InChI Key: YKEIUAOIVAXJRI-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-2’-deoxycytidine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It is commonly used in various biochemical and molecular biology applications, particularly in the synthesis of DNA and RNA constructs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-2’-deoxycytidine-5’-triphosphate typically involves multiple steps:

    Fluorination: The starting material, 2’-deoxycytidine, undergoes fluorination at the 2’ position. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Phosphorylation: The fluorinated nucleoside is then phosphorylated to form the triphosphate. This step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2’-fluoro-2’-deoxycytidine-5’-triphosphate follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of high-throughput screening and quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2’-deoxycytidine-5’-triphosphate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

    Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed through enzymatic or chemical means.

    Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Phosphorylation: Phosphorylating agents like POCl3 or phosphoramidite reagents are used under anhydrous conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the triphosphate group.

Major Products

    2’-Fluoro-2’-deoxycytidine Monophosphate: Formed through partial hydrolysis.

    2’-Fluoro-2’-deoxycytidine Diphosphate: An intermediate in the hydrolysis process.

    2’-Fluoro-2’-deoxycytidine: The nucleoside form, obtained through complete dephosphorylation.

Scientific Research Applications

2’-Fluoro-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:

    DNA and RNA Synthesis: It is used as a building block in the synthesis of modified DNA and RNA constructs, enhancing their stability and resistance to degradation.

    Aptamer Development: The compound is utilized in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to develop aptamers with high affinity and specificity for target molecules.

    Antiviral Research: It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses.

    Gene Therapy: The compound is explored for its use in gene therapy applications, where it can be incorporated into therapeutic nucleic acids to improve their efficacy and stability.

Mechanism of Action

The mechanism of action of 2’-fluoro-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA or RNA during synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleic acid constructs, making them more resistant to enzymatic degradation. This modification also improves the binding affinity of the nucleic acids to their target molecules, enhancing their biological activity.

In antiviral research, the compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses such as hepatitis C virus.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine-5’-triphosphate: The unmodified form of the compound, lacking the fluorine atom at the 2’ position.

    2’-Fluoro-2’-deoxyuridine-5’-triphosphate: A similar compound where the cytidine base is replaced with uridine.

    2’,2’-Difluorodeoxycytidine-5’-triphosphate: A compound with two fluorine atoms at the 2’ position, known for its use in cancer therapy (e.g., gemcitabine).

Uniqueness

2’-Fluoro-2’-deoxycytidine-5’-triphosphate is unique due to the presence of a single fluorine atom at the 2’ position, which provides a balance between stability and biological activity. This modification enhances the compound’s resistance to enzymatic degradation while maintaining its ability to be incorporated into nucleic acids. Its unique properties make it a valuable tool in various research and therapeutic applications.

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEIUAOIVAXJRI-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-fluoro-2'-deoxycytidine-5'-triphosphate
Reactant of Route 2
Reactant of Route 2
2'-fluoro-2'-deoxycytidine-5'-triphosphate
Reactant of Route 3
2'-fluoro-2'-deoxycytidine-5'-triphosphate
Reactant of Route 4
2'-fluoro-2'-deoxycytidine-5'-triphosphate
Reactant of Route 5
2'-fluoro-2'-deoxycytidine-5'-triphosphate
Reactant of Route 6
2'-fluoro-2'-deoxycytidine-5'-triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.